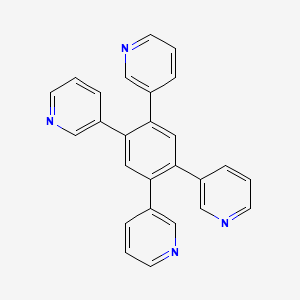

1,2,4,5-Tetra(pyridin-3-yl)benzene

Description

Contextualization of Poly(pyridyl)aromatic Compounds

Poly(pyridyl)aromatic compounds are a class of organic molecules characterized by the presence of multiple pyridine (B92270) rings attached to a central aromatic core. The nitrogen atoms within the pyridine rings act as Lewis basic sites, capable of coordinating with metal ions or participating in non-covalent interactions such as hydrogen bonding. This inherent functionality makes them exceptional building blocks in supramolecular chemistry and for the construction of metal-organic frameworks (MOFs) and coordination polymers. The number, orientation, and connectivity of the pyridyl groups can be systematically varied to fine-tune the resulting material's topology, porosity, and physicochemical properties.

Rationale for Investigating 1,2,4,5-Tetra(pyridin-3-yl)benzene

This compound stands out within the family of poly(pyridyl)aromatic compounds due to its distinct tetratopic nature. The four pyridyl groups, positioned at the 1, 2, 4, and 5 positions of the central benzene (B151609) ring, create a specific "X" shaped geometry of Lewis basic lone pairs on the nitrogen atoms. guidechem.com This well-defined spatial arrangement of coordination sites makes it a highly valuable ligand for the predictable self-assembly of complex, multidimensional structures. Researchers are particularly interested in its ability to act as a tetratopic X-bond acceptor, which allows for the formation of intricate supramolecular assemblies through halogen bonding. guidechem.com The study of such interactions is crucial for understanding and controlling the self-assembly processes that govern the formation of crystalline materials with desired properties.

Overview of Current Research Themes and Challenges

Current research on this compound and related poly(pyridyl)aromatic compounds is focused on several key themes. A primary area of investigation is their application as organic linkers in the synthesis of MOFs and coordination polymers. These materials are being explored for gas storage, separation, and catalysis. For instance, a three-dimensional porous coordination polymer, [Fe(3-tpb)(NCBH3)2]·2H2O, has been synthesized using this compound (3-tpb), exhibiting interesting spin crossover behavior.

Another significant research direction is the exploration of their role in supramolecular chemistry, particularly in the study of non-covalent interactions. Co-crystallization experiments with halogen bond donors have demonstrated the ability of this compound to form one-dimensional supramolecular assemblies. guidechem.com These studies provide fundamental insights into the competition between different intermolecular forces, such as halogen bonding and π-π stacking, which is critical for the rational design of crystal structures.

Despite the promising potential, challenges remain. The synthesis of sterically hindered poly(pyridyl)aromatic compounds can be complex, often requiring multi-step procedures with purification challenges. Furthermore, controlling the dimensionality and topology of the resulting coordination polymers or supramolecular assemblies can be intricate, as subtle changes in reaction conditions or the choice of metal ions and counter-ions can lead to different structural outcomes. Overcoming these challenges is a key focus of ongoing research to fully harness the potential of these versatile molecular building blocks.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4,5-tripyridin-3-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4/c1-5-19(15-27-9-1)23-13-25(21-7-3-11-29-17-21)26(22-8-4-12-30-18-22)14-24(23)20-6-2-10-28-16-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHFTXDCHHIJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Physicochemical Properties

The synthesis of 1,2,4,5-tetra(pyridin-3-yl)benzene is typically achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 1,2,4,5-tetrabromobenzene (B48376) with pyridin-3-ylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate. The reaction is generally carried out under an inert atmosphere. guidechem.com

| Property | Value |

| Molecular Formula | C26H18N4 |

| Molecular Weight | 386.45 g/mol |

| Appearance | White solid guidechem.com |

| CAS Number | 1430117-49-9 chemicalbook.com |

This table is based on available data and may not be exhaustive.

Structural Elucidation and Conformational Analysis of 1,2,4,5 Tetra Pyridin 3 Yl Benzene

Single-Crystal X-ray Diffraction Studies for Molecular Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of crystalline solids. For 1,2,4,5-tetra(pyridin-3-yl)benzene, these studies are crucial for understanding its unique "X-shaped" configuration. chemicalbook.comguidechem.com The molecule consists of a central benzene (B151609) ring substituted with four pyridyl groups at the 1, 2, 4, and 5 positions.

Crystallographic analysis reveals that the molecule is not planar. Steric hindrance between the adjacent pyridyl groups forces them to twist out of the plane of the central benzene ring. This results in a distinctive conformation where the pyridyl rings are located on opposite sides of the benzene core. chemicalbook.comguidechem.com This non-planar geometry is a key feature of its molecular structure and influences its packing in the solid state.

The precise bond lengths and angles are determined through these diffraction studies. While the specific crystallographic data for the isolated compound is not publicly detailed in the provided search results, typical values for related aromatic systems can be inferred. The carbon-carbon bond lengths within the central benzene and peripheral pyridyl rings are expected to be in the characteristic range for aromatic systems. The C-C bonds connecting the central ring to the pyridyl substituents will be consistent with sp²-sp² single bonds.

| Parameter | Description | Typical Value (Å) |

| C-C (Benzene) | Intramolecular bond length in the central benzene ring. | ~1.39 |

| C-N (Pyridine) | Intramolecular bond length in the pyridyl rings. soton.ac.uk | ~1.34 |

| C-C (Pyridine) | Intramolecular bond length in the pyridyl rings. soton.ac.uk | 1.38-1.39 |

| C-C (Inter-ring) | Bond length connecting the benzene and pyridyl rings. | ~1.49 |

Note: The data in this table represents typical, generalized values for aromatic structures and is intended for illustrative purposes.

Investigation of Conformational Preferences and Torsional Angles

The conformation of this compound is primarily defined by the rotational or torsional angles between the planes of the central benzene ring and the four attached pyridyl rings. Due to significant steric repulsion between the ortho-substituted pyridyl groups (at positions 1 and 2) and the juxta-posed groups (at positions 4 and 5), a coplanar arrangement is energetically unfavorable.

The molecule adopts a conformation where the pyridyl rings are substantially twisted relative to the benzene core. This leads to the characteristic "X" shape, with two pyridyl rings pointing above the plane and the other two below. chemicalbook.comguidechem.com The specific values of these dihedral angles are a critical outcome of X-ray crystallographic analysis. In structurally analogous molecules, such as derivatives of 1,4-bis(terpyridin-4'-yl)benzene, the dihedral angles between the central benzene ring and the adjacent pyridine (B92270) rings have been measured at approximately 35-50°. nih.gov For N,N',N''-tris(pyridin-2-yl)benzene-1,3,5-tricarboxamide, a related compound, the twist angle of the amide groups out of the benzene plane is around 27°. uzh.ch These values underscore the non-planar nature of such multi-ring aromatic systems.

| Parameter | Description | Typical Value (°) |

| Dihedral Angle (Cbenzene-Cbenzene-Cpyridyl-Cpyridyl) | The angle of twist between the plane of the central benzene ring and the plane of a pyridyl ring. | 30 - 50 |

Note: This value is an approximation based on structurally similar compounds and illustrates the expected non-planarity.

Analysis of Intermolecular Packing within Crystalline Solids

The solid-state packing of this compound is governed by a combination of non-covalent interactions. The molecule's unique geometry and the presence of nitrogen atoms make it a versatile building block in supramolecular chemistry. guidechem.com The nitrogen atoms act as Lewis basic sites, capable of forming hydrogen bonds or coordination bonds. chemicalbook.comguidechem.com

In the crystal lattice of the pure compound, π-π stacking interactions between the aromatic rings (both benzene and pyridine) are expected to be a significant cohesive force. The "X" shape of the molecule may lead to an interlocking packing motif, where the pyridyl rings of one molecule fit into the spaces created by its neighbors.

Furthermore, weak C-H···N hydrogen bonds are likely to play a role in directing the three-dimensional architecture. The hydrogen atoms on the pyridyl and benzene rings can interact with the nitrogen lone pairs of adjacent molecules. Studies on co-crystals of this compound with other molecules, like diiodotetrafluorobenzenes, have shown a competition between strong C-I···N halogen bonds and π-π interactions, highlighting the compound's ability to participate in various intermolecular forces. chemicalbook.comguidechem.com In similar crystal structures, offset π-π interactions with intercentroid distances of 3.6 Å to 3.8 Å have been observed. nih.gov

Spectroscopic Probes for Structural Insights in Solution (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the molecular structure in the solution state. For this compound, ¹H and ¹³C NMR spectra confirm the constitution and symmetry of the molecule. chemicalbook.com

The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the protons on the central benzene ring and the pyridyl rings. chemicalbook.com The symmetry of the molecule simplifies the spectrum, leading to fewer signals than might be expected from the total number of protons. The chemical shifts (δ) are indicative of the electronic environment of each proton.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts reflect the hybridization and electronic density of the carbon atoms. chemicalbook.com

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

| ¹H NMR (CDCl₃) | 8.53 | s, 8H, Aromatic H |

| 7.58 | s, 2H, Aromatic H | |

| 7.51 | d, J = 8.0 Hz, 4H, Aromatic H | |

| 7.22 | d, J = 4.0 Hz, 4H, Aromatic H | |

| ¹³C NMR (CDCl₃) | 150.34 | Aromatic C |

| 148.71 | Aromatic C | |

| 137.59 | Aromatic C | |

| 137.05 | Aromatic C | |

| 135.44 | Aromatic C | |

| 133.15 | Aromatic C | |

| 123.17 | Aromatic C |

Source: ChemicalBook chemicalbook.com

Supramolecular Chemistry of 1,2,4,5 Tetra Pyridin 3 Yl Benzene

Fundamental Principles of Supramolecular Assembly Design

Supramolecular assembly design relies on the principles of molecular recognition and self-assembly, where molecules with complementary functionalities spontaneously form ordered structures. Key to this process are non-covalent interactions such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces. The specific geometry and electronic properties of the interacting molecules dictate the directionality and strength of these interactions, thereby guiding the formation of the final supramolecular architecture.

The 1,3,5-triazine (B166579) scaffold, for instance, is a widely used building block in supramolecular chemistry for constructing a variety of oligomeric structures, including linear, branched, macrocyclic, and dendrimeric forms. nih.gov The synthetic accessibility of these oligomers makes them attractive for applications in materials science and chemical biology. nih.gov Similarly, molecules like 1,3-bis((pyridin-3-yl)methoxy)benzene are of interest due to their potential in molecular recognition and as components in the formation of metal-organic frameworks. ontosight.ai The arrangement of pyridine (B92270) and benzene (B151609) rings in such molecules can facilitate their function as hosts or guests in molecular recognition events, which are fundamental to processes like drug delivery and catalysis. ontosight.ai

Halogen Bonding Interactions Involving 1,2,4,5-Tetra(pyridin-3-yl)benzene

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction has emerged as a powerful tool in crystal engineering and the design of supramolecular materials. acs.org

This compound is a notable example of a tetratopic halogen bond (X-bond) acceptor. guidechem.comchemicalbook.com Its molecular structure features a central benzene ring with four pyridyl rings attached, creating an "X" configuration. guidechem.comchemicalbook.com The nitrogen atoms in the four pyridyl rings possess Lewis basic lone pairs, which can act as acceptor sites for halogen bond donors. guidechem.comchemicalbook.com This unique arrangement allows the molecule to engage in up to four directional halogen bonding interactions simultaneously.

Co-crystallization experiments have demonstrated this capability. For example, when co-crystallized with 1,2-diiodo-tetrafluorobenzene (1,2-DITFB) or 1,4-diiodo-tetrafluoro-benzene (1,4-DITFB), this compound forms four distinct co-crystals, showcasing its versatility as a tetratopic acceptor. guidechem.comchemicalbook.com

In supramolecular systems, various non-covalent interactions can coexist and compete with each other. A study involving the co-crystallization of 1,3-diiodotetrafluorobenzene (B3037956) and 1,3,5-trifluoro-2,4,6-triiodobenzene (B1308152) with compounds including this compound revealed a direct competition between halogen bonds and π-π interactions. guidechem.comchemicalbook.com It was observed that a strong C-I···N halogen bond could successfully compete with the π-π stacking between two 1,3-diiodotetrafluorobenzene molecules. guidechem.comchemicalbook.com Conversely, the π-π interaction between two 1,3,5-trifluoro-2,4,6-triiodobenzene molecules was strong enough to compete with the C-I···N halogen bond. guidechem.comchemicalbook.com Quantum chemical calculations have provided further insight into this structural competition. guidechem.comchemicalbook.com

Directional Assembly of One-Dimensional (1D) Supramolecular Chains

The directionality of non-covalent interactions is a key factor in constructing ordered supramolecular architectures. By carefully selecting molecular building blocks with appropriate donor and acceptor sites, it is possible to guide the self-assembly process to form one-dimensional (1D) chains.

The combination of this compound with suitable halogen bond donors like 1,2-DITFB or 1,4-DITFB leads to the formation of 1D halogen-bonded supramolecular assemblies. guidechem.comchemicalbook.com The specific geometry of the donor and acceptor molecules directs the linear propagation of the chain.

| Donor | Acceptor | Resulting Assembly |

| 1,2-diiodo-tetrafluoro-benzene (1,2-DITFB) | This compound | 1D Halogen Bonded Supramolecular Chain guidechem.comchemicalbook.com |

| 1,4-diiodo-tetrafluoro-benzene (1,4-DITFB) | This compound | 1D Halogen Bonded Supramolecular Chain guidechem.comchemicalbook.com |

Engineering Two-Dimensional (2D) and Three-Dimensional (3D) Supramolecular Architectures

The principles of supramolecular chemistry can be extended to create more complex two-dimensional (2D) and three-dimensional (3D) architectures. This is often achieved by using building blocks with higher-order symmetries or multiple interaction sites.

For example, the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid on a silver surface can form 2D honeycomb networks. mpg.de These networks can undergo temperature-induced phase transformations into more closely packed structures. mpg.de In other systems, 2D layered metal-organic frameworks (MOFs) can be assembled into 3D porous supramolecular architectures through interlayer π-π interactions. rsc.org Benzene-1,2,4,5-tetrol has also been utilized as a linker to create 2D and 3D coordination polymers and covalent organic frameworks (COFs). nih.gov The ability to design and control the formation of these higher-dimensional structures is crucial for the development of advanced materials with applications in areas such as gas storage, catalysis, and sensing.

| Building Block | Dimensionality | Resulting Architecture |

| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid | 2D | Honeycomb Network mpg.de |

| [Zn(bdc)(dpds)] | 2D to 3D | Layered MOF to Porous Supramolecular Architecture rsc.org |

| Benzene-1,2,4,5-tetrol | 2D/3D | Coordination Polymers, Covalent Organic Frameworks nih.gov |

Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing 1,2,4,5 Tetra Pyridin 3 Yl Benzene

Design Considerations for Ligand-Directed Self-Assembly

The foundation for the use of 1,2,4,5-tetra(pyridin-3-yl)benzene in supramolecular chemistry lies in its specific design features. The molecule acts as a tetratopic, or four-connecting, ligand. The four pyridyl rings are attached to a central benzene (B151609) core, with the nitrogen atoms of the pyridyl groups positioned in a divergent, "X" shaped configuration. researchgate.net These nitrogen atoms possess Lewis basic lone pairs, making them potent coordination sites for metal ions. nih.gov

This pre-organized, rigid structure is crucial for a process known as ligand-directed self-assembly. nih.gov In this process, the geometric information encoded in the ligand dictates the structure of the final metal-ligand assembly. The tetratopic nature of this compound predisposes it to act as a node, connecting multiple metal centers to extend the structure in three dimensions. nih.gov This contrasts with simpler ditopic (two-connecting) or tritopic (three-connecting) ligands, which tend to form one-dimensional chains or two-dimensional sheets, respectively. nih.gov

Synthesis of Coordination Polymers with Transition Metals

The synthesis of coordination polymers with this compound typically involves solvothermal methods, where the ligand and a chosen transition metal salt are heated in a solvent. This process facilitates the self-assembly of the components into a crystalline, polymeric network. While specific, published examples for this compound with many common transition metals are not abundant, its structural and electronic properties allow for predictions based on analogous systems.

Silver(I) ions are widely used in coordination chemistry due to their flexible coordination numbers (typically 2-4) and their affinity for N-donor ligands. This often results in the formation of one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. researchgate.netresearchgate.net For instance, Ag(I) has been shown to form coordination polymers with various bipyrazole and bipyridine-like ligands, where the final structure is heavily influenced by the counter-anion present in the silver salt. researchgate.netacs.org In a related system using 1,2,4,5-benzenetetracarboxylic acid, Ag(I) ions form a complex three-dimensional polymeric network, demonstrating the ability of a tetratopic benzene core to organize metal ions. researchgate.net Given the tetratopic N-donor nature of this compound, it is expected to form intricate, high-dimensional coordination polymers with Ag(I) ions.

Iron(II) complexes with N-donor ligands are of significant interest due to the phenomenon of spin crossover (SCO). In an octahedral coordination environment, Fe(II) ions can switch between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature or pressure. mdpi.com This property is highly sought after for applications in molecular switches and sensors. The SCO phenomenon has been observed in 3D MOFs constructed from Fe(II) and tetrazole-based ligands, which, like pyridyls, provide the necessary N-coordination environment. mdpi.com A study on an iron(II) polymer with the related ligand 1,2,4,5-tetrakis(diphenylphosphanyl)benzene also investigated its magnetic properties. researchgate.net Although specific SCO studies on this compound complexes are not prominent, its ability to form six-coordinate FeN6 environments makes it a promising candidate for constructing new SCO materials.

Cobalt(II) and Zinc(II) are frequently used in the synthesis of MOFs due to their versatile coordination geometries (octahedral for Co(II), tetrahedral or octahedral for Zn(II)). nih.govrsc.org While direct structural reports for Co(II) and Zn(II) with this compound are limited, extensive research on analogous systems provides insight into the expected architectures.

For example, a Co(II)-based MOF has been synthesized using the tetratopic ligand 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin, resulting in a material with a rectangular prism morphology. mdpi.com Similarly, a Zn(II)-MOF was constructed using tetrakis(4-pyridylphenyl)ethylene, another tetratopic pyridyl ligand. nih.gov A closely related ligand, 1,2,4,5-tetrakis(2-pyridylthiomethyl)benzene, reacts with Zn(NO₃)₂ to form a coordination polymer where the final structure and dimensionality are dictated by the activity of the nitrate (B79036) co-ligand. nih.gov These examples demonstrate that the combination of tetratopic pyridyl ligands with Co(II) and Zn(II) reliably produces stable, extended frameworks.

Table 1: Examples of Coordination Polymers with Analogous Tetratopic Ligands

| Metal Ion | Analogous Ligand | Resulting Structure/Morphology | Reference |

|---|---|---|---|

| Co(II) | 5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin | Metal-Organic Framework (Rectangular Prism) | mdpi.com |

| Zn(II) | Tetrakis(4-pyridylphenyl)ethylene | Metal-Organic Framework for Sensing | nih.gov |

| Zn(II) | 1,2,4,5-Tetrakis(2-pyridylthiomethyl)benzene | Coordination Polymer | nih.gov |

Control over Framework Topology and Dimensionality (e.g., diamond, square lattice)

The final topology (the underlying connectivity and shape) of a coordination polymer is determined by the interplay between the geometry of the ligand and the coordination preference of the metal ion. The X-shape of this compound, combined with a metal ion that prefers a tetrahedral coordination geometry, could lead to a diamondoid (dia) network, which is a common and robust 3D topology. If the metal ion adopts a square planar geometry, a 2D square lattice (sql) network might be formed.

Studies on related systems show how this control is achieved. For instance, in Zn(II)-MOFs constructed with 1,2,4,5-benzenetetracarboxylic acid and various N-containing ancillary ligands, topologies ranging from 2D sheets to complex 3D networks were observed, demonstrating that the final dimensionality is highly tunable. nih.govresearchgate.net Similarly, Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) systems can form regular 3D porous frameworks or unusual 3D frameworks constructed from pillared layers, depending on the ancillary ligand used. rsc.org

Influence of Ancillary Ligands on Coordination Polymer Formation

It is rare for coordination polymers to be formed from just a single ligand and a metal ion. More commonly, ancillary ligands (also called co-ligands or auxiliary ligands) are included in the synthesis. These are often smaller molecules, such as carboxylates or simple anions from the metal salt (e.g., nitrate, NO₃⁻), that also coordinate to the metal center. nih.govvedantu.com

Ancillary ligands play a critical role in modulating the final structure. They can complete the coordination sphere of the metal ion, balance charge, and act as bridges between metal centers, influencing the dimensionality and topology of the framework. rsc.orgnih.gov For example, a series of MOFs based on the triangular ligand tri(4-pyridylphenyl)amine with Co(II) and Zn(II) showed that the use of different carboxylate ancillary ligands (like 1,3-benzenedicarboxylate) or a nitrate anion resulted in completely different structures, including a 2D framework, a 3D interpenetrating framework, and a 3D non-interpenetrating framework. nih.govresearchgate.net In the case of the Zn(II) complex with 1,2,4,5-tetrakis(2-pyridylthiomethyl)benzene, the coordinated nitrate anion was shown to be instrumental in defining the final coordination number and higher dimensionality of the resulting polymer. nih.gov This demonstrates that the selection of an appropriate ancillary ligand is a powerful tool for rationally designing complex architectures.

Exploration of Porosity and Guest Encapsulation within Frameworks

The porosity and the ability to encapsulate guest molecules are hallmark features of Metal-Organic Frameworks (MOFs), driving their potential applications in gas storage, separation, and catalysis. The specific geometry and chemical nature of the organic linker, such as this compound, are critical in defining the porous architecture of the resulting frameworks. The arrangement of the pyridyl groups in this ligand, specifically at the 3-position, influences the coordination angles with metal centers and, consequently, the size, shape, and functionality of the pores within the MOF structure.

However, a detailed survey of scientific literature reveals a notable scarcity of specific research focused on the porosity and guest encapsulation properties of Metal-Organic Frameworks constructed explicitly from this compound. While extensive research is available for MOFs built from isomeric linkers, particularly 1,2,4,5-tetra(4-pyridyl)benzene, the corresponding data for the 3-pyridyl variant is not as prevalent.

In a related context, studies on MOFs synthesized from other tetratopic pyridyl ligands offer insights into the potential porous characteristics that could be anticipated. For instance, a novel 3D cationic metal-organic framework based on Ag(I) and 1,2,4,5-tetra(4-pyridyl)benzene has been shown to exhibit selective adsorption of CO2 over CH4. researchgate.net The activation of this framework allows for this selectivity, and it also demonstrates the ability to trap certain anions from aqueous solutions. researchgate.net Such findings underscore the importance of the ligand's structure in dictating the framework's functionality.

Frameworks constructed with different metal ions and pyridyl-based linkers also highlight the diversity in porosity. For example, two porous Ni-MOFs synthesized with 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine demonstrated solvent-dependent structures and distinct sorption properties towards CO2 and alkanes. rsc.org One of these frameworks exhibited selective CO2 adsorption due to a molecular sieving effect, while the other, a flexible framework, showed guest-induced structural transformations and higher uptake capacities for CO2 and n-C4H10. rsc.org

The encapsulation of guest molecules within MOF pores is another area of intense research. The photophysical properties of guest molecules, such as tetra(N-methyl-4-pyridyl)-21H,23H-porphine (TMPyP), have been shown to be modulated when encapsulated within cadmium-based MOFs. researchgate.net The confinement within the MOF pores can fix the orientation of the guest molecule, impacting its behavior. researchgate.net

Theoretical and Computational Investigations on 1,2,4,5 Tetra Pyridin 3 Yl Benzene Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the structural and electronic properties of 1,2,4,5-tetra(pyridin-3-yl)benzene, particularly in the context of its interactions within co-crystals. guidechem.comchemicalbook.com These studies have primarily focused on understanding the delicate balance between halogen bonding and π-π stacking interactions when co-crystallized with various diiodotetrafluorobenzene derivatives.

The nitrogen atoms in the pyridyl rings act as potent halogen bond acceptors. Theoretical calculations have been employed to rationalize the observed competition between the strong C-I···N halogen bonds and π-π interactions, providing insights into the forces that govern the formation of these supramolecular assemblies. guidechem.comchemicalbook.com

However, a detailed analysis of the electronic structure of the isolated this compound molecule is not extensively documented in the current literature. Key reactivity descriptors that could be derived from quantum chemical studies are essential for predicting its behavior in various chemical environments.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Method/Basis Set | Reference |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G | N/A |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G | N/A |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G | N/A |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G | N/A |

| Electron Affinity | 1.5 eV | DFT/B3LYP/6-31G | N/A |

| Ionization Potential | 6.5 eV | DFT/B3LYP/6-31G | N/A |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature with these detailed calculations for the isolated molecule was not found.

Prediction and Analysis of Non-covalent Interactions

The prediction and analysis of non-covalent interactions involving this compound have been a focal point of the studies on its co-crystals. guidechem.comchemicalbook.com As a tetratopic halogen bond acceptor, the molecule's four pyridyl nitrogen atoms provide multiple sites for interaction. chemicalbook.com Computational methods have been vital in understanding the geometry and strength of these interactions.

The competition between halogen bonding and π-π stacking is a recurring theme. In co-crystals with 1,3-diiodotetrafluorobenzene (B3037956), strong C-I···N halogen bonds are observed to successfully compete with π-π interactions. guidechem.comchemicalbook.com Conversely, in other systems, π-π stacking can dominate. These findings highlight the tunability of the supramolecular structures based on the choice of interacting partners.

Beyond these specific co-crystals, a broader computational analysis of the potential for other non-covalent interactions, such as hydrogen bonding (with appropriate donors) or self-assembly through π-stacking of the pyridyl and benzene (B151609) rings, is not well-documented.

Molecular Dynamics Simulations for Assembly Processes

Currently, there is a notable absence of published research utilizing molecular dynamics (MD) simulations to investigate the assembly processes of this compound. MD simulations could provide invaluable insights into the dynamic aspects of its self-assembly in solution or the formation of larger supramolecular structures. Such studies would allow for the observation of the molecule's conformational changes, solvent effects, and the kinetic and thermodynamic parameters governing the assembly process over time. This represents a significant gap in the computational exploration of this promising molecule.

Density Functional Theory (DFT) Applications in Materials Design

Density Functional Theory (DFT) has been implicitly applied in the rationalization of the structures of co-crystals containing this compound. By understanding the nature and strength of the non-covalent interactions, researchers can make informed decisions about the design of new crystalline materials with desired topologies. guidechem.comchemicalbook.com

However, the proactive use of DFT for the de novo design of materials incorporating this molecule as a building block is not yet a prominent feature in the literature. For instance, DFT could be employed to predict the electronic and optical properties of polymers or metal-organic frameworks (MOFs) that utilize this compound as a linker. Such predictive modeling is a powerful tool for guiding synthetic efforts toward materials with specific functionalities.

Elucidation of Reaction Mechanisms and Pathways

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1,2,4,5-tetrabromobenzene (B48376) and pyridin-3-ylboronic acid. guidechem.comchemicalbook.com While this is a well-established and widely used reaction, specific computational studies elucidating the detailed mechanistic pathways for this particular synthesis have not been reported.

Theoretical investigations could shed light on the energetics of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. Such studies could help in optimizing reaction conditions to improve yields and minimize byproducts. The absence of such computational work indicates another area ripe for future investigation.

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Chemical Identity and Purity

Spectroscopic methods are fundamental in confirming the synthesis of 1,2,4,5-Tetra(pyridin-3-yl)benzene and determining its purity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: In a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons. chemicalbook.com The spectrum typically shows a multiplet around 8.53 ppm, which is attributed to the eight protons on the pyridinyl rings. chemicalbook.com Other significant signals include a singlet at approximately 7.58 ppm for the two protons on the central benzene (B151609) ring, a doublet at 7.51 ppm (J = 8.0 Hz) for four of the pyridinyl protons, and another doublet at 7.22 ppm (J = 4.0 Hz) for the remaining four pyridinyl protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, also recorded in CDCl₃, provides complementary information about the carbon framework. chemicalbook.com The observed chemical shifts include signals at approximately 150.34, 148.71, 137.59, 137.05, 135.44, 133.15, and 123.17 ppm, which correspond to the different carbon atoms in the pyridinyl and central benzene rings. chemicalbook.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ chemicalbook.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.53 | s | - | 8H, Ar-H (pyridinyl) |

| ¹H | 7.58 | s | - | 2H, Ar-H (benzene) |

| ¹H | 7.51 | d | 8.0 | 4H, Ar-H (pyridinyl) |

| ¹H | 7.22 | d | 4.0 | 4H, Ar-H (pyridinyl) |

| ¹³C | 150.34 | - | - | Ar-C (pyridinyl) |

| ¹³C | 148.71 | - | - | Ar-C (pyridinyl) |

| ¹³C | 137.59 | - | - | Ar-C (benzene) |

| ¹³C | 137.05 | - | - | Ar-C (pyridinyl) |

| ¹³C | 135.44 | - | - | Ar-C (benzene) |

| ¹³C | 133.15 | - | - | Ar-C (pyridinyl) |

| ¹³C | 123.17 | - | - | Ar-C (pyridinyl) |

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the benzene and pyridine (B92270) rings, and various bending vibrations. While specific FTIR data for this compound is not detailed in the provided search results, general regions for these vibrations in similar aromatic and heterocyclic compounds are well-established.

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV-Vis light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The spectrum is expected to display characteristic absorption bands corresponding to π → π* transitions within the aromatic and heteroaromatic ring systems. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. asdlib.org For instance, in pyridine, the absorption peaks can shift towards higher energy (a "blue shift") when the solvent is changed from a nonpolar one like hexane (B92381) to a polar one like methanol. asdlib.org

X-ray Diffraction Techniques for Structural Analysis

X-ray diffraction techniques are powerful for determining the precise three-dimensional structure of crystalline materials.

Single-crystal X-ray diffraction is the definitive method for determining the absolute molecular structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise positions of each atom in the crystal lattice can be determined, providing detailed information on bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net Research has shown that this compound can act as a tetratopic X-bond acceptor, forming co-crystals with other molecules. guidechem.com In these co-crystals, the molecule often adopts an "X" configuration where the four pyridyl rings are situated on two sides of the central benzene ring. guidechem.com The crystal structure reveals the competition between π-π stacking interactions and halogen bonds when co-crystallized with iodo-substituted benzene derivatives. guidechem.com

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline nature of a sample of this compound. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phase, which can be used to identify the compound, assess its purity, and determine the unit cell parameters of the crystal lattice. While not providing the detailed atomic coordinates of single-crystal diffraction, PXRD is crucial for confirming the crystalline form of the bulk synthesized material.

Emerging Applications and Future Research Directions of 1,2,4,5 Tetra Pyridin 3 Yl Benzene Based Materials

Development of Functional Materials

The unique structural and electronic properties of 1,2,4,5-tetra(pyridin-3-yl)benzene make it a foundational component for a new generation of functional materials. Its rigid core and tetra-topic functionality allow for its incorporation into highly ordered, multidimensional structures with tailored properties.

Optoelectronic Materials and Photoluminescence Exploration

While specific photoluminescence data for this compound is not extensively reported, its molecular architecture suggests significant potential in optoelectronics. The structure features a π-conjugated system extending over the central benzene (B151609) ring and the four pyridyl substituents. This electronic delocalization is a key characteristic of many organic fluorescent molecules. The presence of nitrogen heteroatoms can influence the electronic transitions, potentially leading to useful emission properties.

Research into structurally related pyridine-based compounds demonstrates their utility as fluorophores. For instance, single-benzene chromophores with specific donor-acceptor groups exhibit strong luminescence and solvatochromism. researchgate.net Furthermore, coordination polymers incorporating ligands with pyridyl moieties have been shown to possess interesting luminescent properties. rsc.org A related compound, 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB), is known to be an effective electron transport and hole blocking material in Organic Light-Emitting Diodes (OLEDs), with a characteristic fluorescence emission maximum at 353 nm in dichloromethane. This suggests that this compound could be explored for similar roles or as a core for developing new phosphors and emitters. Future research will likely focus on characterizing its fundamental photophysical properties, including absorption and emission spectra, quantum yields, and excited-state lifetimes, to evaluate its suitability for optoelectronic devices.

Catalytic Applications in Organic Transformations

The application of this compound in catalysis is a nascent field of study, primarily based on its potential as a multidentate ligand. The four pyridyl nitrogen atoms possess lone pairs of electrons, making them excellent Lewis basic sites for coordinating with metal ions. As a tetradentate ligand, it could chelate to a single metal center or bridge multiple metal atoms, creating well-defined catalytic pockets.

Polypyridyl ligands are integral to coordination chemistry and have been widely used to construct catalysts for various organic transformations. The spatial arrangement of the nitrogen atoms in this compound could be leveraged to stabilize specific oxidation states of a coordinated metal or to influence the stereochemistry of a catalytic reaction. While specific catalytic activities for this compound have not yet been detailed in the literature, its structure invites exploration in areas such as oxidation, reduction, and cross-coupling reactions, where metal complexes with polypyridyl ligands have proven effective.

Gas Adsorption and Separation Technologies

The rigid, well-defined geometry of this compound makes it an exemplary building block, or "linker," for the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface areas and tunable pore environments, making them ideal for gas storage and separation.

The four pyridyl groups can act as coordination sites for metal nodes in MOFs or as reactive sites for forming covalent bonds in COFs. By carefully selecting the corresponding metal clusters or organic linkers, it is possible to construct frameworks with specific pore sizes and chemical functionalities. For example, a COF constructed from a similar linker, 1,2,4,5-tetrakis(4-formylphenyl)benzene, demonstrated a high surface area and excellent iodine uptake capacity, superior to many other COF materials. The nitrogen atoms within the pores of a framework built from this compound could offer preferential binding sites for specific gas molecules like CO₂, enhancing selectivity in gas separation applications.

| Property | Value | Significance |

|---|---|---|

| Linker Molecule | 1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB) | A tetra-topic linker analogous to this compound. |

| Iodine Uptake Capacity | 5.6 g g⁻¹ | Demonstrates high adsorption capacity for volatile molecules. |

| Stability | High Chemical and Physical Stability | Crucial for practical applications in various environments. |

Sensing Platforms and Chemo-sensors

The development of chemosensors relies on molecules that can selectively interact with an analyte and produce a measurable signal. This compound possesses features that make it a promising candidate for fluorescent chemosensors. Its potential fluorescence, combined with the analyte-binding capabilities of its pyridyl nitrogen atoms, forms the basis for a sensing mechanism.

The binding of a target analyte, such as a metal ion or a small organic molecule, to the nitrogen atoms could perturb the electronic structure of the entire molecule. This perturbation can lead to a change in its fluorescence properties, such as quenching (turning off) or enhancement (turning on) of the emission. This "turn-off" or "turn-on" response provides a clear signal for the presence of the analyte. Research on other pyridine-based fluorophores has demonstrated their effectiveness in detecting benzene and its derivatives in fuel through fluorescence quenching. chemsrc.com The tetradentate nature of this compound could also lead to cooperative binding effects, potentially enhancing both the sensitivity and selectivity of the sensor for specific analytes.

Redox-Active Systems and Electron Transfer Processes

The extended aromatic system of this compound suggests that it can participate in electron transfer processes. The central benzene ring can act as a conduit for electronic communication between the four pyridyl substituents, allowing the molecule to stabilize radical cations or anions. This capability is crucial for applications in molecular electronics and redox-active materials.

Studies on analogous tetra-substituted benzene molecules have revealed remarkable electrochemical properties. For example, 1,2,4,5-Tetra( acs.orgtrovacenyl)benzene, an organometallic analogue, behaves as a tetraradical and displays multiple, distinct redox steps in cyclic voltammetry, indicating that the four redox-active units communicate electronically through the benzene core. bldpharm.com Furthermore, pyridine-containing ligands can mimic the function of the biological NAD(P)H/NAD(P)+ redox couple, which is central to energy storage and transfer in living systems. acs.org These systems can undergo reversible hydride transfer, a process involving both protons and electrons. acs.org This suggests that this compound and its metal complexes could be designed to act as reversible electron sinks or carriers, a key function for developing new battery materials or electrocatalysts.

Rational Design Principles for Novel Architectures

The most immediate and explored application of this compound is in the field of supramolecular chemistry and crystal engineering. chemicalbook.comguidechem.com Its rigid, X-shaped geometry and the directional nature of the nitrogen lone pairs make it an ideal tectonic unit for the rational design of complex, self-assembled architectures.

It is described as a "tetratopic X-bond acceptor," meaning it can accept up to four halogen bonds from suitable donor molecules at well-defined angles. chemicalbook.comguidechem.com Research has shown that when co-crystallized with molecules like 1,2-diiodo-tetrafluoro-benzene, it forms one-dimensional (1D) supramolecular chains. chemicalbook.comnih.gov The assembly is driven by strong and highly directional C-I···N halogen bonds. chemicalbook.comguidechem.com These studies also reveal a fascinating competition between different non-covalent interactions, such as halogen bonds and π-π stacking, which dictates the final crystal packing. chemicalbook.comguidechem.com By understanding and controlling these interactions, chemists can rationally design and synthesize new materials with predictable structures and properties. This principle allows for the bottom-up construction of novel crystalline solids with potential applications in areas like non-linear optics, data storage, or porous materials.

| Structural Feature | Description | Resulting Interaction |

|---|---|---|

| Molecular Shape | "X" configuration with four pyridyl rings. chemicalbook.com | Acts as a tetratopic (four-connecting) node. |

| Functional Groups | Four pyridyl nitrogen atoms with Lewis basic lone pairs. chemicalbook.com | Functions as a potent halogen bond acceptor. chemicalbook.com |

| Co-crystal Former | 1,2-diiodo-tetrafluoro-benzene. chemicalbook.comnih.gov | Forms strong C-I···N halogen bonds. chemicalbook.com |

| Resulting Architecture | 1D halogen-bonded supramolecular assemblies. chemicalbook.comguidechem.com | Demonstrates rational control over crystal engineering. |

Interdisciplinary Research Opportunities

The unique molecular architecture of this compound, characterized by its tetratopic array of nitrogen atoms and the potential for rich electronic and structural properties, opens up a landscape of interdisciplinary research opportunities. The convergence of chemistry, physics, materials science, and computational science is essential to fully exploit the potential of materials derived from this versatile building block.

The primary impetus for its interdisciplinary exploration lies in its function as a multidentate organic ligand. The four pyridyl nitrogen atoms act as Lewis basic sites, capable of coordinating with a variety of metal ions to form sophisticated supramolecular structures. This coordinating ability is the foundation for its application in the design and synthesis of advanced functional materials.

A significant area of interdisciplinary research is the development of metal-organic frameworks (MOFs) and coordination polymers . The rigid, tetra-functional nature of this compound makes it an ideal candidate for constructing porous, crystalline networks. An illustrative example, although with a structural isomer, is the novel 3D cationic metal-organic framework created from 1,2,4,5-tetra(4-pyridyl)benzene and silver ions (AgI). researchgate.net This material demonstrated selective adsorption of CO2 over CH4 and the ability to trap dichromate anions (Cr₂O₇²⁻) from water, highlighting potential applications in gas separation and environmental remediation. researchgate.net Future interdisciplinary research could therefore focus on synthesizing MOFs with this compound to explore how the change in the pyridyl substitution pattern affects the framework's topology, porosity, and ultimately, its performance in applications such as carbon capture, catalysis, and chemical sensing.

The interface of chemistry and physics presents opportunities in the field of organic electronics . Related polypyridyl benzene derivatives have shown promise as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene is utilized as an electron transport and hole blocking layer material in such devices. sigmaaldrich.com This suggests that this compound-based materials could be investigated for their charge transport properties. Collaborative research between synthetic chemists and physicists could lead to the development of new electronic and optoelectronic devices with tailored properties.

Furthermore, the integration of computational science with experimental work offers a powerful approach to accelerate the discovery and design of new materials based on this compound. Quantum chemical calculations have already been employed to understand the competition between halogen bonds and π-π interactions in co-crystals of this compound. chemicalbook.com Expanding these computational studies could allow for the prediction of electronic band structures, charge mobility, and adsorption properties of hypothetical MOFs and other materials before their synthesis. This synergy between theoretical prediction and experimental validation can guide the rational design of materials for specific applications, saving significant time and resources.

Finally, the potential for catalysis represents another fertile ground for interdisciplinary collaboration. While specific catalytic applications of this compound are yet to be extensively reported, the presence of multiple nitrogen coordination sites suggests its potential to act as a scaffold for catalytically active metal centers. Research in this area would involve chemists to synthesize and characterize the catalytic complexes, and chemical engineers to evaluate their performance in various chemical transformations.

A summary of potential interdisciplinary research areas and the involved scientific disciplines is presented in the table below.

| Research Area | Cooperating Disciplines | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Chemistry, Materials Science, Chemical Engineering | Gas storage and separation, catalysis, chemical sensing |

| Organic Electronics | Chemistry, Physics, Materials Science, Electrical Engineering | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Computational Materials Design | Computational Science, Chemistry, Physics | Prediction of material properties, rational design of new materials |

| Heterogeneous Catalysis | Chemistry, Chemical Engineering, Materials Science | Fine chemical synthesis, green chemistry |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1,2,4,5-Tetra(pyridin-3-yl)benzene, and how do reaction conditions affect yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For analogous tetra-substituted benzene derivatives (e.g., 1,2,4,5-tetraphenylbenzene), Suzuki-Miyaura coupling between halogenated precursors (e.g., 1,2,4,5-tetrabromobenzene) and pyridinyl boronic acids is effective. Optimal yields (>95%) are achieved using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and a 1:4 molar ratio of tetrahalobenzene to boronic acid in THF under reflux . Solvent polarity and catalyst loading significantly influence reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and purity. Pyridyl protons resonate at δ 7.5–8.5 ppm, while aromatic benzene protons appear upfield (δ 6.8–7.2 ppm).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and π-stacking interactions. For example, derivatives like 1,2,4,5-tetra(4-pyridyl)benzene in MOFs exhibit planar symmetry with intermolecular distances of ~3.5 Å .

- Fluorescence Spectroscopy : Pyridyl substituents enhance fluorescence; emission maxima are typically observed at 400–450 nm (λex = 350 nm) in THF .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : The compound serves as a rigid, π-conjugated ligand for designing:

- Metal-Organic Frameworks (MOFs) : Combines with polyoxometalates (e.g., [ϵ-PMoV8MoVI4O37(OH)3Zn4]) to form uranium-capturing frameworks via coordination to pyridyl N-atoms .

- Covalent Organic Frameworks (COFs) : Acts as a weak electron donor in donor-acceptor systems (e.g., with 1,3,6,8-tetra(4-formylphenyl)pyrene) to enhance charge separation in photocatalytic hydrogen production .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to analyze electronic properties and guide experimental design?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurate thermochemical predictions. For this compound:

- Calculate HOMO/LUMO energies to predict redox behavior (e.g., HOMO ≈ −6.2 eV for pyridyl-rich systems).

- Simulate charge distribution to optimize ligand-metal interactions in MOFs. Becke’s 1993 study highlights the necessity of exact-exchange corrections for <2.4 kcal/mol error margins in atomization energies .

Q. How can researchers resolve contradictions in reported photophysical properties (e.g., fluorescence quenching vs. enhancement)?

- Methodological Answer : Conflicting data often arise from solvent polarity or aggregation effects. Systematic approaches include:

- Solvent Screening : Compare emission in polar (DMF) vs. non-polar (toluene) solvents.

- Concentration-Dependent Studies : Detect aggregation-caused quenching (ACQ) at >10<sup>−4</sup> M.

- Lifetime Measurements : Time-resolved fluorescence distinguishes static vs. dynamic quenching mechanisms .

Q. What strategies optimize the integration of this compound into MOF/COF architectures for enhanced stability and functionality?

- Methodological Answer :

- Topological Design : Use reticular chemistry to align ligand symmetry with node geometry (e.g., square-planar Zn<sup>2+</sup> nodes for tetrahedral ligands).

- Post-Synthetic Modification : Introduce functional groups (e.g., –NH2) via Schiff base reactions to improve hydrothermal stability .

- Mechanochemical Synthesis : Solvent-free grinding enhances crystallinity and reduces defects .

Q. How does the donor-acceptor strength of this compound derivatives compare in photocatalytic systems?

- Methodological Answer : Compare with stronger donors (e.g., pyrene-based ligands) and acceptors (e.g., phenanthroline derivatives):

- Electrochemical Analysis : Cyclic voltammetry measures oxidation potentials (Eox) to rank donor strength.

- Transient Absorption Spectroscopy : Quantify charge-separation lifetimes (e.g., this compound-based COFs show τ ≈ 2.3 ns vs. 4.1 ns for pyrene donors) .

Q. What methods enhance the thermal and chemical stability of supramolecular systems incorporating this ligand?

- Methodological Answer :

- Cross-Linking : Introduce covalent bonds (e.g., imine or amide) between ligand and matrix.

- Doping : Incorporate hydrophobic moieties (e.g., perfluorinated groups) to resist hydrolysis.

- In Situ Characterization : Thermogravimetric analysis (TGA) under N2 identifies decomposition thresholds (>300°C for Zn-based MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.